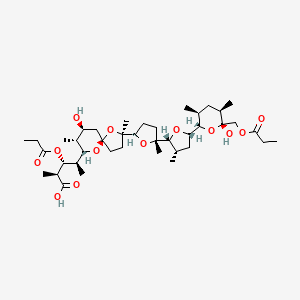

Laidlomycinpropionate

Description

Laidlomycin Propionate is a polyether ionophore antibiotic widely used in ruminant nutrition to enhance feed efficiency and control coccidiosis. It functions by modulating ion transport across bacterial cell membranes, selectively inhibiting gram-positive bacteria in the rumen, thereby promoting propionate production and improving energy utilization . Approved for commercial use in livestock, it is typically administered at 11 g/ton of feed, with efficacy demonstrated in meta-analyses encompassing 14 studies and 17 datasets . Its structural features include a carboxylic acid moiety and a propionate ester, contributing to its stability and bioavailability in feed formulations .

Properties

Molecular Formula |

C40H66O13 |

|---|---|

Molecular Weight |

754.9 g/mol |

IUPAC Name |

(2S,3R,4R)-4-[(2R,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |

InChI |

InChI=1S/C40H66O13/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45)/t21-,22-,23+,24+,25-,26-,27-,28-,29+,32-,33+,34-,35+,37+,38+,39+,40-/m0/s1 |

InChI Key |

WCKFMTGGCBJGEZ-PQBLUPAKSA-N |

Isomeric SMILES |

CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@@H]2C[C@@H]([C@@H](O2)[C@]3(CC[C@@H](O3)[C@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O |

Canonical SMILES |

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O |

Origin of Product |

United States |

Preparation Methods

- Synthetic routes for Laidlomycin propionate potassium involve chemical modifications of the parent compound, Laidlomycin A.

- Industrial production methods typically include fermentation processes using Streptomyces cultures, followed by purification and derivatization to obtain the propionate form.

Chemical Reactions Analysis

- Laidlomycin propionate potassium undergoes various reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions may lead to different derivatives.

Substitution: Substitution reactions can occur at specific functional groups.

- Common reagents include oxidizing agents, reducing agents, and alkylating agents.

- Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Antibacterial Activity: Laidlomycin propionate potassium is effective against Gram-positive bacteria, making it valuable in medicine and agriculture.

Animal Health: It is used as a feed additive to promote growth and prevent infections in livestock.

Research: Scientists study its mode of action and potential therapeutic applications.

Mechanism of Action

- Laidlomycin propionate potassium inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

- It interferes with peptide bond formation, preventing bacterial growth.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Efficacy of Laidlomycin Propionate vs. Monensin Sodium

| Parameter | Laidlomycin Propionate | Monensin Sodium | Study Count |

|---|---|---|---|

| ADG Improvement (%) | 8.5 | 6.2 | 14 |

| FCR Improvement (%) | 5.1 | 3.8 | 14 |

| Toxicity Threshold (ppm) | 44 | 33 | 6 |

Table 2: Structural and Functional Comparison of Ionophores

| Compound | Key Structural Feature | Primary Use | Withdrawal Time (Days) |

|---|---|---|---|

| Laidlomycin Propionate | Propionate ester | Feed efficiency | 0 |

| Monensin Sodium | Cyclic ether ring | Coccidiosis control | 2 |

| Salinomycin | Tetracyclic polyether | Poultry growth | 3 |

Discussion of Research Findings

Contradictions arise in toxicity one study reported Monensin Sodium’s higher risk of cardiac toxicity in horses, while others emphasize Laidlomycin Propionate’s safety in mixed-feeding operations . Limitations include the exclusion of non-English studies and reliance on industry-funded research, which may bias efficacy estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.